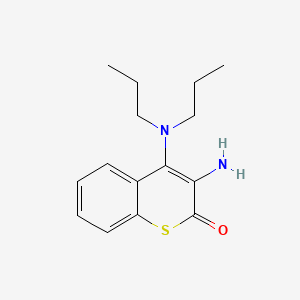

1-Thiocoumarin, 3-amino-4-dipropylamino-

Description

Contextualization of Thiocoumarins as Bioisosteres of Coumarins

Thiocoumarins are recognized as bioisosteres of coumarins, a well-known class of natural products and synthetic compounds with a wide array of biological activities. ingentaconnect.comnih.gov Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological characteristics. In thiocoumarins, one or both of the oxygen atoms in the coumarin's benzopyrone structure are replaced by sulfur atoms. nih.govnih.govresearchgate.net

Structural Significance of the 1-Thiocoumarin Scaffold

The 1-thiocoumarin scaffold, where the oxygen atom at position 1 of the pyranone ring is replaced by sulfur, is a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its remarkable chemical adaptability, which allows for modifications at various positions around the core structure. ingentaconnect.com This versatility enables chemists to fine-tune the compound's physicochemical and biological properties. ingentaconnect.com The core thiochromene structure imparts distinct chemical reactivity and biological activity. rsc.org Thiocoumarin derivatives have been explored for a range of applications, historically including use as anticoagulant and antiallergic agents. nih.gov More recent research has focused on their potential as carbonic anhydrase inhibitors and fluorescent probes. nih.govnih.gov

Rationale for Research on 3-Amino-4-dipropylamino Substitution Pattern

While direct research literature on the specific rationale for the 3-amino-4-dipropylamino substitution pattern on the 1-thiocoumarin scaffold is limited, the reasoning can be inferred from studies on related aminocoumarin and thiocoumarin derivatives.

The presence of an amino group at the 3-position is a key feature in several biologically active coumarins. For instance, the aminocoumarin family of antibiotics, which includes novobiocin, is characterized by a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety. thermofisher.com These compounds are potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. thermofisher.com This suggests that the 3-amino group may be a critical pharmacophore for certain biological targets.

The substituent at the 4-position is known to significantly influence the activity of coumarin (B35378) derivatives. nih.govaatbio.com The introduction of a dialkylamino group, such as the dipropylamino group in the compound of interest, would substantially increase the molecule's lipophilicity compared to a hydroxyl or a simple amino group. This modification can affect the compound's ability to cross cell membranes and its binding affinity to hydrophobic pockets within biological targets. Furthermore, the two nitrogen atoms—a primary amine at position 3 and a tertiary amine at position 4—introduce basic centers into the molecule, which can influence its solubility and interactions with physiological targets. Research on the related compound 1-Thiocoumarin, 3-amino-4-butylamino- has explored its potential anticancer and antimicrobial properties, indicating that the 3-amino-4-alkylamino substitution pattern is a subject of interest for discovering new bioactive molecules. nih.gov

Overview of Research Trajectories for the Compound

The unique structural features of 1-Thiocoumarin, 3-amino-4-dipropylamino- suggest several potential avenues for research.

One significant area of investigation is its potential as a fluorescent probe. Aminocoumarin derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment's polarity and viscosity. nih.gov The introduction of an amino group at the 7-position is particularly known to induce strong fluorescence. rsc.org While the subject compound has amino groups at positions 3 and 4, these substitutions are also likely to confer fluorescent properties, making it a candidate for applications in bioimaging and as a sensor for specific analytes. nih.gov

A second major research trajectory is the exploration of its biological activities. Given that the broader thiocoumarin and aminocoumarin classes exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, anticoagulant, and anticancer activities, it is plausible that 1-Thiocoumarin, 3-amino-4-dipropylamino- could possess similar properties. thermofisher.comnih.govresearchgate.net Its structure, combining the thiocoumarin core with two amino functionalities, makes it a candidate for screening against various therapeutic targets.

Finally, the compound can serve as a versatile building block in organic synthesis. The reactive amino groups can be further functionalized to create a library of more complex derivatives and fused heterocyclic systems, potentially leading to the discovery of novel compounds with enhanced or entirely new biological activities. researchgate.net

Compound Data

Below is a table summarizing the available data for 1-Thiocoumarin, 3-amino-4-dipropylamino-.

| Property | Value |

| Molecular Formula | C15H20N2OS |

| Molecular Weight | 276.4 g/mol |

| CAS Number | 102367-25-9 |

Structure

3D Structure

Properties

CAS No. |

102367-25-9 |

|---|---|

Molecular Formula |

C15H20N2OS |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

3-amino-4-(dipropylamino)thiochromen-2-one |

InChI |

InChI=1S/C15H20N2OS/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |

InChI Key |

HYVHTKLXVVZZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C(=O)SC2=CC=CC=C21)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Thiocoumarin, 3 Amino 4 Dipropylamino

Comprehensive Vibrational Spectroscopy Investigations

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Detailed Fourier-Transform Infrared (FT-IR) spectroscopic data for 1-Thiocoumarin, 3-amino-4-dipropylamino- is not extensively available in peer-reviewed literature. This analytical technique would be crucial for identifying characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amino group, C-H stretches of the alkyl and aromatic moieties, the C=C bonds within the aromatic ring, and the distinctive thiocarbonyl (C=S) group.

Publicly accessible research providing Raman spectroscopy data for 1-Thiocoumarin, 3-amino-4-dipropylamino- is limited. Raman analysis would complement FT-IR data, offering insights into the vibrations of the carbon skeleton and other less polar functional groups, which are often more active in Raman scattering.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural connectivity and three-dimensional arrangement of atoms in a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and electronic environment of hydrogen atoms within the 1-Thiocoumarin, 3-amino-4-dipropylamino- structure. Analysis of a related compound, 3-amino-4-(dipropylamino)-2H-thiochromen-2-one, provides characteristic chemical shifts that indicate the arrangement of protons. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the dipropylamino group are found in the upfield region. The protons of the amino group at the C3 position are also identifiable.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Chemical Shift (ppm) |

| Aromatic-H | 7.60-7.58 |

| Aromatic-H | 7.42-7.40 |

| Aromatic-H | 7.21-7.16 |

| -NH₂ | 4.41 |

| -N-(CH₂-CH₂-CH₃)₂ | 3.18-3.14 |

| -N-(CH₂-CH₂-CH₃)₂ | 1.83-1.73 |

| -N-(CH₂-CH₂-CH₃)₂ | 1.05 |

Data is for the closely related compound 3-amino-4-(dipropylamino)-2H-thiochromen-2-one.

There is a lack of published two-dimensional (2D) NMR studies for 1-Thiocoumarin, 3-amino-4-dipropylamino-. Such analyses, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for unambiguously assigning all proton and carbon signals, confirming through-bond and through-space connectivities, and ultimately determining the molecule's preferred conformation in solution.

The substitution of the oxygen atom at the 1-position of the coumarin (B35378) scaffold with sulfur significantly modulates the electronic and photophysical properties of the resulting thiocoumarin. nih.gov The introduction of an amino group at the 3-position and a dipropylamino group at the 4-position further influences these characteristics through powerful electron-donating effects.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of 1-Thiocoumarin, 3-amino-4-dipropylamino- is defined by strong intramolecular charge transfer (ICT) character. The presence of the electron-donating amino and dipropylamino groups, in conjunction with the electron-accepting thiocarbonyl group, leads to a significant bathochromic (red-shift) in the absorption maxima compared to unsubstituted coumarin or even its direct oxygen analog. researchgate.netresearchgate.net

While specific experimental data for this exact compound is not publicly available, the properties of analogous structures provide insight. For instance, replacing the carbonyl oxygen with sulfur in 7-diethylamino-4-hydroxymethyl-coumarin (DEACM) to form its thio-analog (thio-DEACM) results in a red-shift of the longest wavelength absorption maximum from 374 nm to 435 nm. mdpi.com This shift is attributed to a decrease in the HOMO-LUMO energy gap. mdpi.com The amino and dipropylamino substituents in the title compound are expected to enhance this effect, likely pushing the primary absorption band well into the visible region (>400 nm). researchgate.net The solvatochromic behavior is also significant; in polar solvents, the ICT band is expected to undergo a further red-shift.

| Compound | Key Substituents | Reported λmax (nm) | Solvent |

|---|---|---|---|

| 7-(Diethylamino)coumarin-3-carboxylic acid | 7-NEt2, 3-COOH | 423 | Ethanol |

| 7-diethylamino-4-hydroxymethyl-coumarin (DEACM) | 7-NEt2, 4-CH2OH | 374 | Not Specified |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) | 7-NEt2, 4-CH2OH, 1-Thio | 435 | Not Specified |

| 1-Thiocoumarin, 3-amino-4-dipropylamino- | 3-NH2, 4-N(Pr)2, 1-Thio | Estimated >435 nm | - |

Fluorescence Emission Properties and Quantum Yields

The fluorescence of 1-Thiocoumarin, 3-amino-4-dipropylamino- is characterized by a large Stokes shift, a common feature for molecules with significant ICT character in the excited state. Following excitation, the molecule relaxes to a more polar excited state, resulting in emission at a substantially longer wavelength than its absorption. The emission is expected to be in the green to yellow-orange region of the spectrum.

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. While many simple coumarin derivatives are known for their bright fluorescence, the introduction of a thiocarbonyl group often provides an efficient pathway for intersystem crossing (ISC) to the triplet state. nih.gov This process competes with fluorescence, potentially leading to a lower quantum yield compared to the corresponding oxygen-containing coumarin. However, the strong electron-donating groups on the thiocoumarin scaffold can sometimes enhance fluorescence. nih.gov The quantum yield is also expected to be highly solvent-dependent, often decreasing in more polar solvents that stabilize non-radiative decay pathways.

Photophysical Properties and Excited State Dynamics

The excited-state dynamics of 1-Thiocoumarin, 3-amino-4-dipropylamino- are complex, governed by the interplay of several decay pathways from the initially populated singlet excited state (S₁). Upon photoexcitation, the molecule rapidly undergoes ICT from the amino-substituted benzene (B151609) ring to the thiopyrone moiety.

The primary de-excitation pathways from the S₁ state include:

Fluorescence: Radiative decay back to the ground state (S₀), as discussed above.

Internal Conversion (IC): A non-radiative transition to the ground state, often facilitated by molecular vibrations and interactions with the solvent.

Intersystem Crossing (ISC): A non-radiative transition from the singlet (S₁) to a triplet excited state (T₁). The presence of the sulfur atom (a "heavy" atom relative to oxygen) enhances spin-orbit coupling, which can make the ISC process particularly efficient in thiocoumarins. nih.gov

The lifetime of the excited state must be sufficient to allow for bimolecular reactions if the compound is to be used in applications like photoredox catalysis. springernature.com The decay is often multi-exponential, reflecting the complex equilibria between different excited-state conformations and competing decay channels. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a single-crystal X-ray structure for 1-Thiocoumarin, 3-amino-4-dipropylamino- has not been reported in the primary literature. However, an X-ray crystallographic analysis would provide definitive proof of its molecular architecture in the solid state.

Such an analysis would precisely determine:

Bond Lengths and Angles: Confirming the geometry of the thiocoumarin core and the substituent groups. The C=S bond length would be a key parameter.

Planarity: Assessing the planarity of the fused ring system, which influences the extent of π-conjugation.

Conformation: Revealing the specific orientation of the flexible dipropylamino groups.

Intermolecular Interactions: Identifying hydrogen bonds (e.g., involving the 3-amino group) and π-π stacking interactions that dictate the crystal packing. researchgate.net

For comparison, crystallographic studies on other substituted coumarins have established the solid-state geometry and packing motifs, which are crucial for understanding their material properties. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 1-Thiocoumarin, 3-amino-4-dipropylamino- (C₁₅H₂₀N₂OS). The predicted monoisotopic mass is 276.12964 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation pathways of coumarins are well-studied and typically involve the initial loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. benthamopen.comnih.gov For this thiocoumarin, the analogous loss of carbonothioyl (CS) or CO is expected.

Key fragmentation patterns would include:

Loss of Propyl Group: Cleavage of a propyl radical (•C₃H₇) from the dipropylamino group.

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆).

Ring Fragmentation: The primary fragmentation of the heterocyclic core is expected to be the loss of CO or CS. High-resolution instrumentation is necessary to distinguish between the loss of CO (27.9949 Da) and other fragments of the same nominal mass, such as C₂H₄ (28.0313 Da). benthamopen.com

The table below shows the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are useful in ESI-MS analysis. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 277.13692 | 161.8 |

| [M+Na]⁺ | 299.11886 | 169.4 |

| [M+K]⁺ | 315.09280 | 165.2 |

| [M+NH₄]⁺ | 294.16346 | 179.8 |

| [M-H]⁻ | 275.12236 | 167.2 |

| [M]⁺ | 276.12909 | 165.5 |

Theoretical and Computational Chemistry Studies on 1 Thiocoumarin, 3 Amino 4 Dipropylamino

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 1-Thiocoumarin, 3-amino-4-dipropylamino-, this would be achieved using DFT methods, commonly employing a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net

The optimization process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding key structural parameters like bond lengths, bond angles, and dihedral angles. For this specific thiocoumarin, the planarity of the core bicyclic ring system and the orientation of the flexible dipropylamino group would be of particular interest. The presence of two electron-donating groups (the 3-amino and 4-dipropylamino) is expected to significantly influence the electron density distribution across the thiocoumarin scaffold. researchgate.net Analysis of the electronic structure, such as the molecular electrostatic potential (MEP) map, would likely show regions of high electron density (negative potential) around the sulfur and carbonyl oxygen atoms, and potentially delocalized negative charge across the amino-substituted ene-amine system, making these sites susceptible to electrophilic attack.

Illustrative Data Table: Predicted Structural Parameters (Note: These are hypothetical values based on related structures. Specific calculations for the title compound are required for actual data.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.78 Å |

| C3-N (amino) Bond Length | ~1.38 Å |

| C4-N (dipropylamino) Bond Length | ~1.40 Å |

| C3-C4 Bond Length | ~1.39 Å |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. rdd.edu.iq

For 1-Thiocoumarin, 3-amino-4-dipropylamino-, the strong electron-donating nature of the amino groups at positions 3 and 4 would be expected to raise the energy of the HOMO significantly and localize it across the N-C=C-N π-system. This would result in a smaller HOMO-LUMO gap compared to unsubstituted thiocoumarin, indicating higher reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Illustrative Data Table: Hypothetical Reactivity Indices (Note: Values are representative for this class of compounds and require specific DFT calculations.)

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -5.20 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.85 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.35 | High reactivity, low kinetic stability |

| Ionization Potential | IP ≈ -EHOMO | 5.20 | Energy to remove an electron |

| Electron Affinity | EA ≈ -ELUMO | 1.85 | Energy released when gaining an electron |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 3.53 | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 1.68 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = χ²/2η | 3.71 | Propensity to act as an electrophile |

DFT calculations are highly effective at predicting various spectroscopic properties.

IR and Raman Spectra: Calculations of vibrational frequencies can predict the positions of major peaks in the infrared (IR) and Raman spectra. researchgate.netrdd.edu.iq For the title compound, characteristic peaks would include C=O stretching, C-S stretching, N-H stretching from the amino group, and various C-H stretching and bending modes from the aromatic ring and propyl groups.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental results. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Visible absorption spectrum. bohrium.com The electron-donating groups on the thiocoumarin scaffold are expected to cause a significant red-shift (shift to longer wavelengths) in the main absorption bands compared to the parent thiocoumarin, a common feature in donor-π-acceptor systems. nih.gov

Validation involves comparing these computationally predicted spectra with those obtained experimentally from a synthesized sample, which serves to confirm the accuracy of both the synthesis and the computational model. researchgate.netbohrium.com

Quantum chemical calculations can determine key thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (H) at different temperatures. researchgate.net These parameters are crucial for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.

Furthermore, if the compound is being studied for applications such as a corrosion inhibitor or for binding to a biological target, DFT can be used to model its adsorption onto a surface. nih.gov By calculating the adsorption energy and analyzing the interaction, researchers can elucidate the adsorption mechanism, determining whether it is primarily physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds). nih.gov For 1-Thiocoumarin, 3-amino-4-dipropylamino-, the nitrogen and sulfur atoms would be expected to be key sites for interaction with metal surfaces or biological receptors.

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a "movie" of molecular behavior, offering insights into dynamic processes.

MD simulations are ideal for exploring the conformational flexibility of 1-Thiocoumarin, 3-amino-4-dipropylamino-, particularly the rotatable bonds within the two propyl chains of the dipropylamino group. A simulation would typically place a single molecule in a box filled with solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom in the system.

The simulation would reveal the preferred conformations of the dipropylamino group in solution and the timescale of transitions between them. It would also provide detailed information on the solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the 3-amino group and water molecules. nih.govnih.gov Understanding this dynamic behavior is essential for applications where molecular shape and interactions are key, such as in drug design or materials science.

Solvent Effects on Molecular Properties

Solvatochromism refers to the change in a substance's color, and more broadly its absorption and emission spectra, when dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For compounds like 1-Thiocoumarin, 3-amino-4-dipropylamino-, which possess both electron-donating (amino and dipropylamino groups) and electron-withdrawing (thiocarbonyl group) moieties, a significant intramolecular charge transfer (ICT) character is expected upon electronic excitation.

In such systems, an increase in solvent polarity generally leads to a stabilization of the more polar excited state to a greater extent than the ground state. This results in a bathochromic (red) shift in the absorption and fluorescence spectra. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are powerful tools for predicting these solvent-induced spectral shifts.

A hypothetical study on 1-Thiocoumarin, 3-amino-4-dipropylamino- would likely involve calculating the electronic transition energies in a series of solvents with varying dielectric constants. The results would be expected to show a correlation between the solvent polarity function and the Stokes shift (the difference in wavenumbers between the absorption and emission maxima). This analysis allows for the estimation of the change in dipole moment upon excitation, providing a quantitative measure of the ICT character.

Table 1: Predicted Solvatochromic Data for 1-Thiocoumarin, 3-amino-4-dipropylamino- in Various Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 420 | 480 | 3420 |

| Toluene | 2.38 | 425 | 490 | 3480 |

| Dichloromethane | 8.93 | 435 | 510 | 3780 |

| Acetone | 20.7 | 445 | 530 | 4050 |

| Acetonitrile | 37.5 | 450 | 540 | 4160 |

| Dimethyl Sulfoxide | 46.7 | 455 | 550 | 4250 |

Note: The data in this table is hypothetical and based on general trends observed for similar aminocoumarin derivatives. It serves to illustrate the expected solvent effects.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 1-Thiocoumarin, 3-amino-4-dipropylamino-, might interact with a biological target.

While specific molecular docking studies for 1-Thiocoumarin, 3-amino-4-dipropylamino- are not documented in the reviewed literature, studies on structurally related aminocoumarin and thiocoumarin derivatives have identified several potential biological targets. These include enzymes like DNA gyrase, topoisomerase IV, and various protein kinases. nih.govnih.gov Thiocoumarins, in particular, have been noted as potential inhibitors of nitric oxide synthase.

A computational docking study of 1-Thiocoumarin, 3-amino-4-dipropylamino- against a relevant biological target, for instance, the ATP-binding site of a protein kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible binding poses of the ligand within the active site, scoring them based on a force field that estimates the binding affinity.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. The amino group at the 3-position and the carbonyl oxygen of the thiocoumarin ring are likely candidates for forming hydrogen bonds, while the aromatic rings and the dipropylamino group could engage in hydrophobic and van der Waals interactions.

Table 2: Predicted Binding Affinities and Key Interacting Residues for 1-Thiocoumarin, 3-amino-4-dipropylamino- with a Hypothetical Kinase Target

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase (e.g., EGFR) | -8.5 | Leu718, Val726 | Hydrophobic |

| Lys745 | Hydrogen Bond | ||

| Cys797 | Covalent (potential) | ||

| Phe856 | π-π Stacking |

Note: This table presents hypothetical data from a simulated molecular docking study. The specific residues and binding affinity would depend on the actual protein target.

Computational modeling plays a crucial role in elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For a series of related compounds, computational models can help to identify the key structural features responsible for potent and selective activity.

In the context of 1-Thiocoumarin, 3-amino-4-dipropylamino-, a computational SAR study would involve synthesizing and testing a library of analogs with modifications at the 3-amino and 4-dipropylamino positions. The biological activity of these analogs would then be correlated with their computed molecular properties, such as their electronic properties, steric bulk, and lipophilicity.

For example, varying the length and branching of the alkyl chains on the 4-amino group would modulate the compound's lipophilicity and steric profile, which could significantly impact its binding to a target protein. Similarly, substitution on the 3-amino group could alter its hydrogen bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the structural properties and the biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors.

Reactivity and Mechanistic Investigations of 1 Thiocoumarin, 3 Amino 4 Dipropylamino

Chemical Reactivity Profile of the Thiocoumarin Core

The thiocoumarin scaffold, a sulfur analog of coumarin (B35378), exhibits a distinct reactivity profile influenced by the presence of the sulfur heteroatom.

Electrophilic and Nucleophilic Attack Sites

The electron distribution within the thiocoumarin ring system delineates its susceptibility to electrophilic and nucleophilic attacks. The benzene (B151609) part of the scaffold can undergo electrophilic aromatic substitution. The pyran-2-thione ring contains several reactive sites. The carbonyl group (or thiocarbonyl in this case) at C2 is electrophilic, while the C3-C4 double bond can react with both electrophiles and nucleophiles. The presence of the sulfur atom influences the electron density across the ring, generally making the thiocoumarin nucleus more stable than its oxygen counterpart.

The amino groups at positions 3 and 4 significantly activate the molecule towards electrophilic attack. The lone pairs of the nitrogen atoms increase the electron density of the aromatic system, particularly at the ortho and para positions. Therefore, electrophilic substitution is expected to be directed to the C5 and C7 positions of the benzene ring.

Nucleophilic attack is primarily directed at the C2 and C4 positions. The C2 position is susceptible to nucleophilic acyl substitution, which can lead to ring-opening of the lactone. The C4 position, part of an enamine-like system, can also be a site for nucleophilic addition.

Stability and Degradation Pathways

Thiocoumarins are generally more stable towards hydrolysis, especially under basic conditions, compared to their coumarin analogs. nih.gov This enhanced stability is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which affects the electrophilicity of the carbonyl carbon.

However, under harsh acidic or basic conditions, degradation can occur. Acid-catalyzed hydrolysis would likely involve protonation of the carbonyl oxygen followed by nucleophilic attack of water, leading to the opening of the lactone ring to form a substituted 3-mercaptopropanoic acid derivative. Under strongly basic conditions, direct nucleophilic attack at the C2 position would yield a similar ring-opened product. nih.gov Studies on related thioamides have shown that they can undergo extensive degradation in both acidic and basic environments. researchgate.net The stability of coumarin derivatives is also influenced by substituents on the aromatic ring; electron-withdrawing groups can affect the rate of retro-Michael additions in some dimeric coumarins. nih.gov

Reactivity of the Amino and Dipropylamino Substituents

Derivatization Strategies via Amino Groups

The primary amino group at the C3 position is a versatile handle for various chemical transformations. One of the most common reactions of aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. slideshare.netresearchgate.net These diazonium salts are highly reactive intermediates that can undergo a variety of subsequent reactions, including:

Coupling Reactions: The diazonium salt can act as an electrophile in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. slideshare.netresearchgate.netacs.org This reaction is a cornerstone of dye chemistry.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide range of substituents, including halogens, cyano, and hydroxyl groups, using copper(I) salts or other reagents.

Gomberg-Bachmann Reaction: In some cases, the diazonium salt can undergo arylation reactions. slideshare.net

The reactivity of the C3-amino group is well-established in the synthesis of various fused heterocyclic systems. For example, 3-aminocoumarins can serve as precursors for pyrrolo[2,3-c]coumarin derivatives through one-pot three-component reactions.

Influence of Dipropylamino Group on Electronic Properties and Reactivity

The 4-dipropylamino group, being a strong electron-donating group, significantly influences the electronic properties of the thiocoumarin ring. The lone pair of the nitrogen atom participates in resonance with the aromatic system, increasing the electron density of the ring and enhancing its nucleophilicity. This activating effect is particularly pronounced at the ortho and para positions relative to the amino group.

Studies on other aromatic systems have shown that the cumulative influence of dimethylamino groups can significantly alter the π-system properties. mdpi.com The electron-donating nature of the dialkylamino group can also influence the solvatochromic behavior of the molecule, leading to shifts in absorption and fluorescence spectra in different solvents. researchgate.netrsc.org This effect is due to changes in the dipole moment of the molecule upon excitation. The size of the alkyl groups on the amino substituent can also affect physical properties like melting point and fluorescence. nih.gov

The presence of the 4-dipropylamino group is expected to make the thiocoumarin ring more susceptible to electrophilic attack and may also influence the stability and degradation pathways by altering the electron distribution.

Mechanistic Studies of Specific Reactions

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the activated thiocoumarin ring would follow the classical SEAr pathway. This involves the initial attack of the π-electron system of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. In the final, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. The strong electron-donating character of the amino and dipropylamino groups will stabilize the arenium ion, thereby increasing the reaction rate compared to unsubstituted thiocoumarin.

Diazotization and Coupling: The diazotization of the 3-amino group proceeds via the formation of a nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amino group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. A series of proton transfers and elimination of water then leads to the formation of the diazonium ion. The subsequent coupling reaction with an electron-rich aromatic compound is an electrophilic aromatic substitution where the diazonium ion is the electrophile. researchgate.net

Interactive Data Table: Predicted Reactivity

| Functional Group | Reaction Type | Probable Site of Attack | Influencing Factors |

| Thiocoumarin Core | Electrophilic Substitution | C5, C7 | Activating effect of amino groups |

| Nucleophilic Attack | C2, C4 | Electronegativity of S and O; resonance | |

| 3-Amino Group | Diazotization | Nitrogen atom | Acidic conditions |

| Acylation/Alkylation | Nitrogen atom | Reagent and reaction conditions | |

| 4-Dipropylamino Group | Protonation | Nitrogen atom | Acidic conditions |

Photocleavage Mechanisms in Photo-responsive Applications

Thiocoumarin derivatives are recognized for their potential in photo-responsive applications, often serving as photocages for the controlled release of bioactive molecules. The substitution of the carbonyl oxygen in coumarin with sulfur to form a thiocoumarin results in a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum. nih.gov This property is advantageous as it allows for the use of lower-energy light, such as blue-cyan light, for triggering photocleavage, which is often less damaging to biological systems compared to the UV light typically required for coumarin-based photocages. nih.gov

The mechanism of photocleavage in thiocoumarin-based systems, such as 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), a compound structurally related to the subject molecule, involves the heterolytic bond scission in the excited state. nih.gov Upon irradiation, the thiocoumarin moiety absorbs a photon and is promoted to an excited electronic state. This excited state is poised for the cleavage of a specific bond, leading to the release of the caged molecule. A crucial factor influencing the efficiency of this process is the quantum yield of uncaging, which represents the number of molecules undergoing photocleavage per photon absorbed.

Interestingly, while thiocoumarin derivatives exhibit reduced fluorescence quantum yields compared to their coumarin analogs, this can be beneficial for photocleavage applications. nih.gov Radiative deactivation of the excited state through fluorescence competes with the desired photochemical reaction. Therefore, a lower fluorescence quantum yield can imply a higher efficiency for other deactivation pathways, including the productive photocleavage event. nih.gov The specific photocleavage mechanism for 1-thiocoumarin, 3-amino-4-dipropylamino- would likely follow a similar pathway, with the electron-donating amino and dipropylamino groups further influencing the electronic transitions and the stability of the excited state, thereby modulating the efficiency and kinetics of the photorelease.

Table 1: Photophysical Properties of a Representative Thiocoumarin Photocage

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

|---|---|---|---|

| Thio-DEACM | Shifted to longer wavelengths vs. DEACM | Shifted to longer wavelengths vs. DEACM | Significantly reduced vs. DEACM |

Data derived from studies on 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) caged nucleotides. nih.gov

Cycloaddition Reactions and Their Products

The coumarin and thiocoumarin frameworks are versatile substrates for cycloaddition reactions, enabling the synthesis of complex heterocyclic systems. One of the prominent types of cycloadditions is the 1,3-dipolar cycloaddition, which is a powerful tool for constructing five-membered rings. nih.govmdpi.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile. In the context of thiocoumarins, the double bond within the pyran-2-thione ring can act as a dipolarophile.

For instance, the reaction of azomethine ylides, a class of 1,3-dipoles, with coumarin derivatives leads to the formation of pyrrolidine-fused coumarins. nih.gov Similarly, thiocoumarins are expected to undergo analogous reactions. The presence of the 3-amino and 4-dipropylamino groups in 1-thiocoumarin, 3-amino-4-dipropylamino- would significantly influence the reactivity of the C3-C4 double bond as a dipolarophile. The strong electron-donating nature of these substituents would increase the electron density of this double bond, potentially altering its reactivity towards different 1,3-dipoles compared to unsubstituted thiocoumarins.

Another relevant cycloaddition is the thio[3+2] cyclization. A notable example involves the reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, which proceeds via a thio[3+2] mechanism to yield tricyclic products. nih.govmdpi.com This reaction highlights the ability of the thiocarbonyl group and an adjacent atom to participate in cycloadditions. While the subject compound is a 1-thiocoumarin, the principles of cycloaddition involving the sulfur atom and adjacent functionalities are pertinent. The specific substitution pattern of 1-thiocoumarin, 3-amino-4-dipropylamino- could open up unique pathways for cycloaddition, potentially leading to novel heterocyclic structures with interesting biological or material properties. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric effects of the amino and dipropylamino substituents. nih.gov

Table 2: Examples of Cycloaddition Reactions with Coumarin/Thiocoumarin Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides and coumarins | Pyrrolidine-fused coumarins | nih.govmdpi.com |

| Thio[3+2] Cyclization | 4-Hydroxydithiocoumarins and trans-β-nitrostyrenes | Tricyclic thia-heterocycles | nih.govmdpi.com |

Hydroxyl Radical Induced Reactions and Bond Formation

The interaction of thiocoumarins with reactive oxygen species, such as the hydroxyl radical (•OH), reveals unique mechanistic pathways that differ from their oxygen-containing coumarin counterparts. iaea.org Radiation chemical studies on thioesculetin, a dihydroxy derivative of thiocoumarin, have shown that the thiocarbonyl group is the primary site of attack by •OH radicals. nih.gov This is in contrast to coumarins, where the carbonyl group is generally unreactive towards •OH radicals, and reactions typically occur at the coumarin ring or phenolic groups. iaea.org

The reaction of •OH with thioesculetin leads to the formation of transient species absorbing at 320, 360, and 500 nm. nih.gov The transient at 500 nm is concentration-dependent and has been identified as a sulfur-centered dimer radical. nih.gov This dimer is formed through the establishment of a two-center, three-electron (2c-3e) bond between the sulfur atoms of two thiocoumarin radical monomers. iaea.orgnih.gov The formation of this S-S bond is supported by DFT calculations, which show a bond length of 2.88 Å and a bond order of 0.55. iaea.org

The proposed mechanism involves the initial addition of the •OH radical to the sulfur atom of the thiocarbonyl group, forming a hydroxysulfuranyl radical. This radical can then interact with another thiocoumarin molecule to form the dimer radical. The fate of this dimer radical is disproportionation, leading to the formation of the corresponding coumarin (esculetin) and the parent thiocoumarin (thioesculetin). nih.gov

For 1-thiocoumarin, 3-amino-4-dipropylamino-, the presence of the electron-rich amino and dipropylamino groups would likely enhance the electron density on the thiocarbonyl sulfur, potentially accelerating the initial attack by the electrophilic •OH radical. The stability and subsequent reactivity of the resulting radical species would also be influenced by these substituents.

Table 3: Transient Species in the Reaction of Thioesculetin with •OH Radicals

| Transient Species | Absorption Maximum (nm) | Identity |

|---|---|---|

| Transient 1 | 320 | Sulfur-centered monomer radical |

| Transient 2 | 360 | Hydroxysulfuranyl radical |

| Transient 3 | 500 | Dimer radical |

Data from radiation chemical studies of thioesculetin. nih.gov

Advanced Functional Applications of 1 Thiocoumarin, 3 Amino 4 Dipropylamino Derivatives

Development as Fluorescent Probes and Chemosensors

The inherent fluorescence of the coumarin (B35378) core can be modulated through chemical reactions, making its derivatives excellent candidates for chemosensors. The replacement of the carbonyl oxygen with sulfur to form a thiocoumarin often quenches fluorescence, a property that can be exploited to create highly sensitive "turn-on" probes. When the thiocarbonyl group is chemically altered by an analyte, the fluorescence of the parent coumarin structure can be restored, signaling the presence of the target species.

The development of selective chemosensors for various metal ions is crucial for environmental monitoring and understanding biological processes. While specific studies on 1-thiocoumarin, 3-amino-4-dipropylamino- for metal ion detection are not detailed in the provided sources, the broader class of coumarin and thiourea-functionalized coumarin derivatives has been extensively explored for this purpose. These related compounds demonstrate the principles that could be applied to the target scaffold.

For instance, various coumarin-based probes have been designed for the selective detection of Fe³⁺, often operating via a fluorescence quenching mechanism. rsc.orgnih.gov Some sensors achieve high selectivity over other ions, including Fe²⁺, and have been successfully applied to detect Fe³⁺ in aqueous media and living organisms like zebrafish. rsc.org Similarly, coumarin derivatives have been developed as chemosensors for Cu²⁺, utilizing mechanisms such as paramagnetic fluorescence quenching or displacement assays. rsc.orgresearchgate.net In some cases, these probes can distinguish between different metal ions, such as Cu²⁺ and Zn²⁺, through different signaling strategies. rsc.org

Derivatives containing sulfur, such as coumarin-thiourea compounds, have shown particular promise for sensing heavy metal ions like Hg²⁺. These sensors can operate through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to the thiourea (B124793) moiety enhances the fluorescence output. nih.gov Such probes have demonstrated high selectivity for Hg²⁺ over a wide range of other metal cations. nih.govnih.gov The interaction is often based on the high affinity of sulfur for mercury, leading to a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net The functional groups present in 3-amino-4-dipropylamino-1-thiocoumarin, namely the amino groups and the thiocarbonyl, suggest a strong potential for similar applications in metal ion sensing.

Derivatives of 1-thiocoumarin have been successfully engineered as highly effective fluorescent probes for reactive oxygen species (ROS), which are critical signaling molecules in many biological processes. chemrxiv.org The thiocarbonyl group is key to their function, as it is readily oxidized by specific ROS, leading to a distinct change in the molecule's fluorescence.

A notable example is a thiocarbonyl-based ratiometric fluorescent probe, Fcoum-S, designed for the simultaneous detection of hypochlorite (B82951) (ClO⁻) and singlet oxygen (¹O₂). rsc.org Upon interaction with hypochlorite, the probe undergoes a specific desulfurization reaction, converting the non-fluorescent thiocoumarin into its highly fluorescent oxo-coumarin analogue. nih.govnih.gov This conversion results in a significant "turn-on" fluorescence response. nih.gov The probe demonstrates high sensitivity and selectivity for ClO⁻. nih.gov

The same probe can also detect singlet oxygen. rsc.org The increase in fluorescence upon light irradiation is attributed to the self-generation of singlet oxygen, which then oxidizes the thiocarbonyl group to the corresponding carbonyl, mirroring the reaction with hypochlorite. rsc.org This dual-detection capability makes such probes valuable tools for studying the interconnected roles of different ROS in cellular environments. rsc.org

Table 1: Performance of Thiocoumarin-Based ROS Probes

| Probe Name | Target Analyte(s) | Detection Mechanism | Response Type | Detection Limit (for ClO⁻) | Ref. |

| Fcoum-S | Hypochlorite (ClO⁻) | Oxidative Desulfurization | Ratiometric / Turn-on | 0.15 µM | rsc.org |

| Singlet Oxygen (¹O₂) | Oxidation of Thiocarbonyl | Fluorescence Enhancement | N/A | rsc.org | |

| CZCN-S | Hypochlorite (ClO⁻) | Oxidative Desulfurization | Turn-on | N/A | nih.gov |

The ability of thiocoumarin derivatives to act as "turn-on" fluorescent probes makes them highly suitable for bioimaging applications. Their utility has been demonstrated in visualizing the presence and activity of analytes within living cells. rsc.org

Probes designed for hypochlorite detection have been successfully used to image both exogenously added and endogenously produced ClO⁻ in living cells. nih.govnih.gov Confocal microscopy studies have shown that these probes can accumulate in specific organelles, such as the mitochondria, allowing for the targeted monitoring of ROS activity in these crucial cellular compartments. rsc.org The low cytotoxicity of these coumarin-based probes is a significant advantage for live-cell imaging. nih.gov The fluorescence properties of these compounds can be leveraged to visualize various cellular processes or to detect specific biomarkers. rsc.org The versatility of these probes is further highlighted by their effectiveness in both live and fixed cells, broadening their range of potential applications in cellular biology research. nih.gov

Utility as Photocages for Controlled Release Systems

Photocages, or photoremovable protecting groups, are molecules that can mask the function of a bioactive substance until they are cleaved by light. This process allows for the precise, light-triggered release of the active molecule with high spatial and temporal control. researchgate.netnih.gov Thiocoumarin derivatives have emerged as a superior class of photocages, offering distinct advantages over traditional systems.

7-dialkylamino-1-thiocoumarin derivatives, such as 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), have proven to be effective photocages for a range of important biological molecules. This scaffold has been used to cage carboxylates and, more recently, complex phosphate-containing molecules like the nucleotides AMP, ADP, and ATP. nih.govnih.govnih.gov

A key advantage of the thiocoumarin cage is its red-shifted absorption spectrum compared to its oxygen-based coumarin analogue (DEACM). nih.gov This allows for uncaging to be triggered by blue-cyan light (e.g., 490 nm) instead of UV or near-UV light (e.g., 400 nm). nih.gov Using longer wavelength visible light is significantly less damaging to cells and tissues, making these photocages more biocompatible for in vivo studies. nih.govnih.gov Furthermore, thio-DEACM exhibits significantly faster photolysis kinetics, meaning the caged molecule is released much more rapidly upon illumination. nih.govnih.gov

Table 2: Photophysical Properties of Thio-DEACM vs. DEACM Caged ATP

| Photocage | Absorption Max (λ_max) | Excitation for Uncaging | Relative Uncaging Speed | Ref. |

| DEACM-caged ATP | ~400 nm | 400 nm | Slower (minutes) | nih.gov |

| Thio-DEACM-caged ATP | ~470 nm | 490 nm or 400 nm | Faster (seconds) | nih.govnih.gov |

The use of light as a trigger for uncaging provides unparalleled control over biological processes. nih.gov By focusing a light source on a specific area, researchers can release a bioactive molecule at a precise location within a cell or tissue, achieving spatial resolution. researchgate.net By controlling the timing and duration of the light exposure, they can dictate exactly when the molecule becomes active, affording temporal control. researchgate.netnih.gov

This high degree of spatio-temporal resolution is invaluable for studying dynamic cellular signaling pathways. nih.gov For example, the rapid release of a caged nucleotide like ATP can be used to study its role in cell signaling with a precision that is impossible to achieve by simply adding the compound to the cell culture medium. nih.gov The thio-DEACM photocage has been used to exert temporal and spatial control over the activity of the Cas9 enzyme by caging trimethoprim, a molecule needed to activate it. nih.gov The non-toxic nature of the photolysis byproducts further enhances the utility of thio-DEACM in these delicate biological experiments. nih.govnih.gov The ability to orthogonally uncage different molecules using different wavelengths of light (e.g., thio-DEACM with 490 nm light and DEACM with 400 nm light) opens the door to even more complex studies of interacting signaling pathways. nih.gov

Research into Interactions with Biological Macromolecules (Non-clinical mechanistic studies)

The unique structural features of the thiocoumarin scaffold, particularly with amino and dialkylamino substitutions, have prompted investigations into their interactions with various biological macromolecules. These non-clinical, mechanistic studies are crucial for understanding the potential biochemical and cellular effects of this class of compounds.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Glutathione (B108866) S-transferase)

Derivatives of coumarin and thiocoumarin have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and glutathione S-transferases. nih.gov

Carbonic Anhydrase (CA) Inhibition:

Coumarins are recognized as a unique class of carbonic anhydrase inhibitors. nih.gov Their mechanism often involves acting as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. nih.gov The resulting 2-hydroxy-cinnamic acid derivative then binds to the entrance of the enzyme's active site. nih.gov This interaction mechanism can lead to high isoform selectivity. nih.gov

Studies on 7-amino-3,4-dihydro-1H-quinolin-2-one, a lactam structurally similar to coumarins, have shown varied inhibitory activity against different human (h) CA isoforms. For instance, this compound was a weak inhibitor of hCA I and II but effectively inhibited hCA VII, IX, XII, and XIV, with KIs in the nanomolar to low micromolar range. scielo.br Some 4-hydroxycoumarin (B602359) derivatives have also been evaluated for their CA-II inhibition, with some compounds showing IC50 values in the micromolar range. mdpi.com

| Compound Class | Target Isoform | Inhibition Constant (KI) / IC50 |

|---|---|---|

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA I | 9.5 µM |

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA II | >10 µM |

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | 480 nM |

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA IX | 16.1 nM |

| 4-Hydroxycoumarin derivative (Compound 2) | CA-II | 263 µM (IC50) |

| 4-Hydroxycoumarin derivative (Compound 6) | CA-II | 456 µM (IC50) |

Glutathione S-transferase (GST) Inhibition:

Elevated levels of Glutathione S-transferase (GST), particularly the P1-1 isoform (GSTP1-1), are implicated in the development of resistance to chemotherapy in cancer cells. uni.lu Consequently, the development of GST inhibitors is an active area of research.

A series of arylcoumarin and biscoumarin derivatives have been investigated for their inhibitory effects on human recombinant GSTP1-1. evitachem.com Notably, 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxycoumarin was identified as a highly potent, time-dependent, and irreversible inhibitor with an IC50 value of 0.14 µM. evitachem.com Structure-activity relationship studies have indicated that hydroxyl substitutions on both the coumarin and the aryl ring enhance inhibitory activity. evitachem.com In another study, 6,7-dihydroxy-3-arylcoumarins showed significant inhibitory activity against human placental GST (GSTP1-1), with IC50 values ranging from 13.50 to 20.83 µM. uni.lu

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 4-(3,4-Dihydroxyphenyl)-6,7-dihydroxycoumarin | 0.14 | Time-dependent, Irreversible |

| 6,7-dihydroxy-3-arylcoumarins (general) | 13.50 - 20.83 | Not specified |

Protein Binding Investigations and Mechanism of Action

The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor influencing their pharmacokinetic profiles. Several studies have explored the binding of coumarin derivatives to HSA using techniques like fluorescence spectroscopy and molecular docking.

These investigations have shown that coumarin derivatives can bind to HSA with high affinity. For example, the binding constants (K) for the interaction of some 8-substituted-7-hydroxycoumarin derivatives with HSA were in the range of 10^4 M⁻¹. mdpi.com The binding is often stabilized by hydrophobic interactions and hydrogen bonds. mdpi.com Modeling studies have suggested that these derivatives can bind to specific subdomains of HSA, such as subdomain IIIA. mdpi.com The binding of 7-aminocoumarins to HSA has also been studied, revealing strong binding with the number of binding sites varying depending on the specific substitutions on the coumarin ring. evitachem.com

| Compound | Binding Constant (K) (M-1) | Binding Site |

|---|---|---|

| 8-substituted-7-hydroxycoumarin (Umb-1) | 3.1 x 104 | Subdomain IIIA |

| 8-substituted-7-hydroxycoumarin (Umb-2) | 7.0 x 104 | Subdomain IIIA |

| Coumarin Derivative Enamide | 1.957 x 105 | Sub-domain IB |

| Coumarin Derivative Enoate | 0.837 x 105 | Sub-domain IB |

DNA Interaction Mechanisms

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Studies on coumarin-thiadiazole derivatives have explored their DNA binding properties. These investigations suggest that such compounds can interact with DNA through multiple modes, including intercalation and groove binding. ontosight.ainih.gov

Fluorescence quenching studies with ethidium (B1194527) bromide (an intercalator) and methyl green (a groove binder) have been used to elucidate the preferred binding mode. For some coumarin-thiadiazole derivatives, a stronger quenching effect with ethidium bromide suggests a preference for DNA intercalation. ontosight.ainih.gov Some compounds have shown a dual binding mode, interacting with both the grooves and intercalating between the base pairs. ontosight.ainih.gov The Stern-Volmer quenching constants (Ksv) provide a measure of the efficiency of fluorescence quenching and, by extension, the strength of the interaction.

| Compound | Stern-Volmer Quenching Constant (KSV) (M-1) | Proposed Binding Mode |

|---|---|---|

| Compound 8 | 4.27 x 105 | Dual (Intercalation and Groove Binding) |

| Compound 4c | 3.96 x 105 | Dual (Intercalation and Groove Binding) |

| Compound 4e | 3.51 x 105 | Dual (Intercalation and Groove Binding) |

| Compound 14b | 4.27 x 105 | Intercalation |

Investigation in Materials Science

The chemical properties of thiocoumarin derivatives also make them interesting candidates for applications in materials science, particularly in the areas of anti-corrosion and the development of novel material-based systems.

Anti-corrosion Performance and Adsorption Mechanisms on Metal Surfaces

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. mdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. mdpi.com The adsorption can occur through physical (electrostatic) or chemical (coordination bond) interactions. ontosight.ai

Studies on coumarin derivatives have demonstrated their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. ontosight.aimdpi.com The inhibition efficiency can exceed 95% at certain concentrations. ontosight.ai Electrochemical studies, such as potentiodynamic polarization, often indicate that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. ontosight.ai The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. mdpi.com

Similarly, thiourea derivatives have been investigated as corrosion inhibitors for carbon steel. nih.govnih.gov The presence of the sulfur atom in the thiourea moiety is believed to play a significant role in the adsorption process on the metal surface.

| Inhibitor Class | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |

|---|---|---|---|

| Coumarin Derivatives (e.g., HCA-β-Ala-Gly) | >95 | Langmuir | Mixed-type |

| Thiazolidine Derivative (FT-3c) | 96.50 | Langmuir | Mixed-type |

| Thiazolidine Derivative (FT-2c) | 95.30 | Langmuir | Mixed-type |

| Thiazolidine Derivative (FT-2a) | 94.10 | Langmuir | Mixed-type |

Role in Novel Carrier Systems and Drug Delivery Vehicles (Material aspect, not clinical efficacy)

The unique physicochemical properties of thiocoumarins have led to their exploration in the design of novel carrier systems for drug delivery. mdpi.com One notable example is the development of eggshell-like nanovesicles using thiocoumarin-3-carboxylate. mdpi.com These nanostructures have been utilized as potential carriers for the bacteriostatic antibiotic sulfamethoxazole. mdpi.com

Spectroscopic studies of these thiocoumarin-based nanovesicles have shown that they can facilitate a pH-responsive and sustained release of the encapsulated drug. mdpi.com This controlled release property is a highly desirable feature in advanced drug delivery systems, as it can improve therapeutic efficacy and reduce side effects. The ability to encapsulate drugs and release them in response to specific stimuli, such as a change in pH, highlights the potential of thiocoumarin derivatives as building blocks for smart drug delivery vehicles. mdpi.com

Exploration of Biological Properties (mechanistic focus, non-clinical)

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal activities of coumarin derivatives are well-documented, with their mechanisms of action often linked to their specific structural characteristics. For instance, the introduction of amino groups can enhance their potency.

The antibacterial properties of some coumarin derivatives have been attributed to their ability to interfere with essential bacterial processes. For example, certain 3-substituted coumarins have shown the ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. The amino group at the C3 position, in conjunction with other substituents, may play a role in the binding of the molecule to the enzyme's active site.

In the context of antifungal activity, derivatives of 4-aminocoumarin (B1268506) have been investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration, leading to cell death. nih.gov Molecular docking studies of some 4-amino coumarin derivatives have suggested that the amino group can form hydrogen bonds with amino acid residues, such as TYR58, within the active site of SDH, effectively locking the inhibitor in place. nih.gov

Furthermore, the structural motifs present in aminocoumarin derivatives, such as amino groups and the benzene (B151609) ring, may interact with fungal cell components, leading to the disruption of the cell membrane integrity and other cellular functions. jmchemsci.com Some studies have shown that the presence of reactive functional groups, like amino groups, can lead to the inactivation of essential bacterial proteins by reacting with amino acid residues, causing structural damage and loss of function. jmchemsci.com

A study on 4-(alkylamino)-3-nitrocoumarins demonstrated significant antimicrobial activity against various pathogens, with some compounds showing pronounced, strain-selective effects. researchgate.net For instance, a high level of activity was observed against Candida albicans, suggesting a potent antifungal mechanism. researchgate.net

| Compound Class | Organism | Proposed Mechanism of Action | Reference |

| 4-Amino coumarin derivatives | Alternaria alternata, Alternaria solani | Inhibition of succinate dehydrogenase (SDH) | nih.gov |

| 4-(Alkylamino)-3-nitrocoumarins | Candida albicans | Not specified, but potent inhibition observed | researchgate.net |

| Aminocoumarin derivatives | Fungi | Disruption of cell membrane integrity | jmchemsci.com |

| Aminocoumarin derivatives | Bacteria | Inactivation of essential proteins | jmchemsci.com |

Anticancer Activity Mechanisms (molecular interactions, not in vivo trials)

Coumarin and its derivatives have been extensively studied for their potential anticancer activities, which are often multifaceted and dependent on their substitution patterns. The introduction of amino groups can significantly modulate these properties.

One of the key anticancer mechanisms associated with coumarin derivatives is the induction of apoptosis in cancer cells. This can be triggered through various molecular pathways, including the activation of caspase-dependent pathways and the modulation of apoptosis-related proteins. nih.gov For example, some 4-hydroxycoumarin derivatives have been shown to induce apoptosis in cancer cells by up-regulating caspase 3 and caspase 9 expression. nih.gov Derivatives of 3-benzyl coumarin have also been found to induce apoptosis through the PI3K/Akt/mTOR signaling pathway. nih.gov

Another important mechanism is the inhibition of enzymes that are crucial for cancer progression. For instance, some coumarin derivatives have been identified as inhibitors of carbonic anhydrase IX (hCA-IX), an enzyme associated with tumor hypoxia. nih.gov The interaction with such enzymes can be highly specific, with molecular docking studies confirming strong interactions between the coumarin derivatives and the enzyme's active site. nih.gov

Furthermore, some coumarin derivatives can interfere with microtubule dynamics. Ferulin C, a natural coumarin, has been shown to be a potent colchicine-binding agent that destabilizes microtubules, leading to antiproliferative and anti-metastatic effects. nih.gov The inhibition of tubulin polymerization is a key mechanism for several anticancer drugs.

The presence of an amino group can also contribute to the anticancer activity. For example, some coumarin imidazolyl derivatives act as inhibitors of the aromatase enzyme, which is involved in estrogen production and is a key target in estrogen-dependent breast cancer. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Molecular Mechanism | Reference |

| 4-Hydroxycoumarin derivatives | SKOV-3 (ovarian) | Induction of apoptosis via up-regulation of caspase 3 and 9 | nih.gov |

| 3-Benzyl coumarin seco-B-ring derivatives | Not specified | Induction of apoptosis via PI3K/Akt/mTOR pathway | nih.gov |

| 4-Hydroxycoumarin-neurotransmitter conjugates | HCT-116 (colorectal), HeLa (cervical) | Induction of apoptosis, inhibition of carbonic anhydrase IX (hCA-IX) | nih.gov |

| Ferulin C | MCF-7, MDA-MB-231 (breast) | Inhibition of tubulin polymerization | nih.gov |

| Coumarin imidazolyl derivatives | Not specified | Inhibition of aromatase enzyme | nih.gov |

Antioxidant Activity

The antioxidant properties of coumarin derivatives are of significant interest, as oxidative stress is implicated in numerous diseases. The presence of amino and hydroxyl groups on the coumarin scaffold can significantly enhance its antioxidant capacity.

The primary mechanism of antioxidant action for many coumarin derivatives is their ability to act as free radical scavengers. This is often achieved through hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of an amino group can facilitate this process. Studies on non-phenolic 7-dialkyl-aminocoumarins have shown that they can exhibit significant antioxidant properties. nih.gov

Another proposed mechanism involves the ability of the aminocoumarin to donate an electron to a free radical, converting it into a less reactive species. This electron transfer helps to stabilize the free radical and prevent further oxidative damage. The presence of conjugated double bonds in the coumarin structure can enhance this antioxidant capacity through resonance stabilization of the resulting radical species. jmchemsci.com

Research on 3-aminoalkyl-4-hydroxycoumarin derivatives has demonstrated their potential as radical scavengers and inhibitors of lipid peroxidation. researchgate.net The combination of an amino group at the C3 position and a hydroxyl group at the C4 position appears to be favorable for antioxidant activity. It has been noted that the amino group can be an effective substitute for a hydroxyl group in conferring antioxidant properties, leading to a significant inhibition of lipid peroxidation. researchgate.net

| Compound Class/Derivative | Assay/Method | Proposed Mechanism | Reference |

| Non-phenolic 7-dialkyl-aminocoumarins | Reaction with free radicals | Hydrogen atom transfer | nih.gov |

| Aminocoumarin derivatives | DPPH radical scavenging | Hydrogen/electron donation, resonance stabilization | jmchemsci.com |

| 3-Aminoalkyl-4-hydroxycoumarin derivatives | Radical scavenging, lipid peroxidation inhibition | Radical scavenging | researchgate.net |

| Amino-4-methylcoumarins | NADPH dependent liver microsomal lipid peroxidation | Inhibition of lipid peroxidation | researchgate.net |

Future Directions and Research Perspectives for 1 Thiocoumarin, 3 Amino 4 Dipropylamino

Designing Novel Derivatives with Tailored Properties

The structural scaffold of 1-Thiocoumarin, 3-amino-4-dipropylamino- offers a versatile platform for the design and synthesis of new derivatives with customized properties. The core thiocoumarin structure can be modified at various positions to modulate its electronic, steric, and pharmacokinetic profiles. For instance, substitutions on the benzene (B151609) ring can influence lipophilicity and target engagement.

Future design strategies are expected to focus on:

Hybrid Molecules: Synthesizing hybrid compounds that combine the 1-thiocoumarin core with other pharmacophores to create multifunctional molecules. An example of this approach involves creating hybrids of coumarins with dithiocarbamates, which have shown promise as anti-cancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-amino and 4-dipropylamino groups to establish comprehensive SARs. This will enable the fine-tuning of biological activity and selectivity.

Introduction of Functional Groups: Incorporating specific functional groups to facilitate targeted delivery or to act as fluorescent probes for bioimaging. mdpi.comnih.gov

These approaches will be instrumental in developing next-generation compounds for therapeutic and diagnostic applications.

Expanding the Scope of Mechanistic Understanding

While the biological activities of various coumarin (B35378) and thiocoumarin derivatives have been reported, a detailed mechanistic understanding of how 1-Thiocoumarin, 3-amino-4-dipropylamino- interacts with biological targets is an area ripe for investigation. Future research will likely employ a combination of experimental and computational techniques to elucidate its mechanism of action.

Key research avenues include:

Target Identification and Validation: Utilizing proteomics and chemical biology approaches to identify the specific cellular targets of 1-Thiocoumarin, 3-amino-4-dipropylamino-.

Biophysical Studies: Employing techniques such as X-ray crystallography and NMR spectroscopy to determine the binding mode of the compound to its target proteins.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding affinities and guide the design of more potent analogs.

A thorough understanding of the molecular mechanisms will be crucial for the rational design of improved derivatives and for predicting potential off-target effects.

Exploring New Applications in Advanced Technologies

The unique photophysical properties inherent to many coumarin and thiocoumarin derivatives suggest that 1-Thiocoumarin, 3-amino-4-dipropylamino- could find applications beyond the realm of medicine. The donor-π-acceptor electronic structure of similar thiocoumarins provides intriguing optical properties. mdpi.comnih.gov

Potential applications in advanced technologies include:

Fluorescent Probes and Sensors: Developing sensors for detecting heavy metal ions or specific biomolecules. mdpi.comnih.gov For example, a thiocoumarin derivative has been utilized as a sensor for heavy metal pollution and bacterial contamination. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound and its derivatives for use in display and lighting technologies.

Photodynamic Therapy (PDT): Exploring the potential of 1-Thiocoumarin, 3-amino-4-dipropylamino- derivatives as photosensitizers in PDT for the treatment of cancer and other diseases.

The exploration of these applications could open up new avenues for the practical use of this class of compounds.

Integration of Multidisciplinary Approaches

To fully realize the potential of 1-Thiocoumarin, 3-amino-4-dipropylamino-, a multidisciplinary approach that integrates expertise from various scientific fields is essential. This collaborative effort will accelerate the pace of discovery and development.

Future research will benefit from the convergence of:

Synthetic Organic Chemistry: For the efficient and diverse synthesis of novel derivatives.

Pharmacology and Toxicology: To evaluate the biological activity and safety profiles of new compounds. nih.gov

Computational Chemistry: To guide molecular design and to understand structure-property relationships.

Materials Science: To explore applications in advanced materials and devices.

By fostering collaborations across these disciplines, researchers can unlock the full potential of 1-Thiocoumarin, 3-amino-4-dipropylamino- and its derivatives, leading to innovations in medicine, technology, and beyond.

Q & A

Basic: What are the key considerations for designing a synthesis protocol for 1-Thiocoumarin, 3-amino-4-dipropylamino-?

Methodological Answer:

Synthesis protocols should prioritize regioselectivity and stability of the thiocoumarin core. Begin with a coumarin precursor and introduce the thio-group via nucleophilic substitution, ensuring controlled reaction conditions (e.g., anhydrous environment, inert gas) to avoid oxidation. The 3-amino and 4-dipropylamino substituents require sequential functionalization:

- Amino Group: Use diazotization followed by reduction or direct amination with ammonia derivatives.

- Dipropylamino Group: Employ alkylation with propyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Validate each step via TLC, HPLC, and NMR to confirm intermediate purity .

Basic: How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in 1-Thiocoumarin derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Focus on chemical shifts for the thiocarbonyl group (δ ~200-220 ppm for ¹³C) and coupling patterns for propyl chains (e.g., triplet for terminal CH₃).

- FT-IR: Confirm S=O vs. C=S bonds (stretching frequencies: 1050-1250 cm⁻¹ for S=O; 950-1050 cm⁻¹ for C=S).

- Mass Spectrometry: Use HRMS to verify molecular ion peaks and fragmentation patterns aligned with theoretical calculations .

Advanced: What methodological frameworks (e.g., PICO, FINER) are applicable to hypothesis-driven studies on this compound’s bioactivity?

Methodological Answer:

- PICO Framework: Define P opulation (e.g., enzyme targets like tyrosinase), I ntervention (compound concentration/dose), C omparison (positive controls like kojic acid), and O utcome (IC₅₀, binding affinity).

- FINER Criteria: Ensure hypotheses are F easible (lab resources), I nteresting (novel mechanism), N ovel (understudied thiocoumarin derivatives), E thical (non-toxic solvents), and R elevant (e.g., anticancer/antioxidant applications) .

Advanced: How can researchers address contradictory data in solubility or stability studies of 1-Thiocoumarin derivatives?

Methodological Answer:

- Controlled Replication: Standardize solvents (e.g., DMSO purity), temperature (thermostatted baths), and pH buffers.

- Advanced Analytics: Use DSC (differential scanning calorimetry) for polymorph identification or LC-MS to detect degradation products.

- Statistical Validation: Apply ANOVA or Grubbs’ test to identify outliers. Report confidence intervals for solubility measurements .

Advanced: What strategies optimize computational modeling (e.g., DFT, MD) for predicting this compound’s reactivity?

Methodological Answer:

- Parameterization: Use B3LYP/6-311+G(d,p) basis sets for DFT to model thiocoumarin’s electron density.

- Solvent Effects: Incorporate PCM (Polarizable Continuum Model) for solvation energy.

- Validation: Cross-check docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields in MD simulations to account for sulfur’s polarizability .

Basic: What are best practices for literature reviews on thiocoumarin derivatives to avoid knowledge gaps?

Methodological Answer: